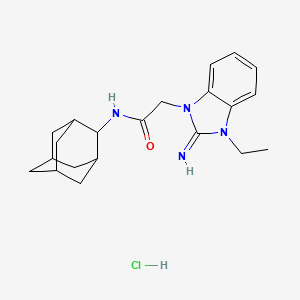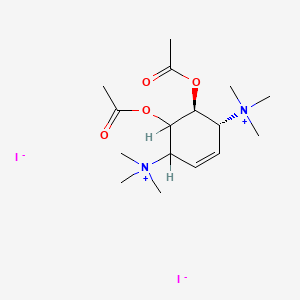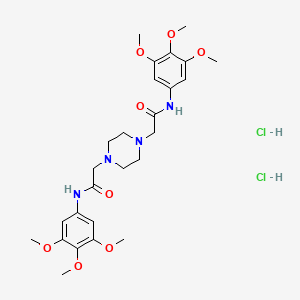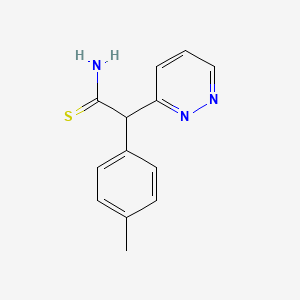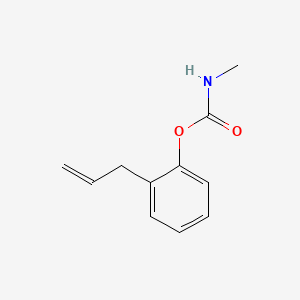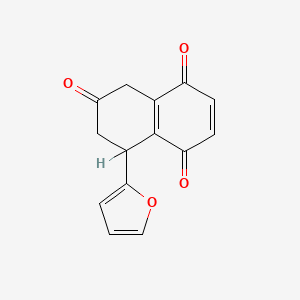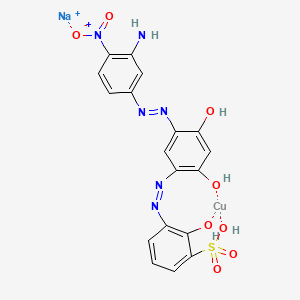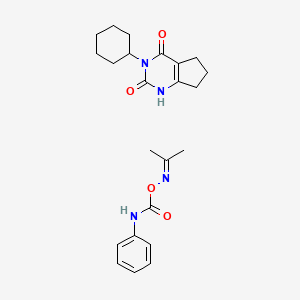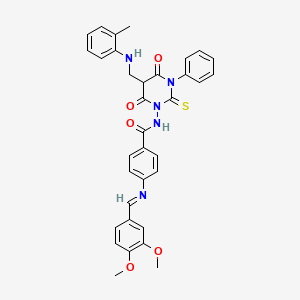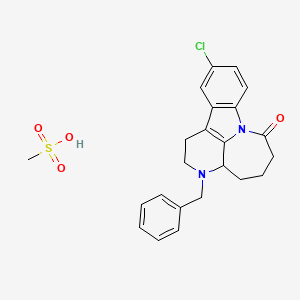
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
The synthesis of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride typically involves the reaction of piperazine with a pyridine derivative under specific conditions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a pyridine derivative.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine moieties are substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies related to receptor binding and enzyme inhibition, providing insights into the molecular mechanisms of various biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride can be compared with other similar compounds, such as:
Pyridinylpiperazine: This compound shares a similar structure but lacks the propanamide moiety, resulting in different chemical and biological properties.
Phenylpiperazine: Another related compound, phenylpiperazine, has a phenyl group instead of a pyridine moiety, leading to variations in its reactivity and applications.
Diphenylmethylpiperazine: This compound contains two phenyl groups attached to the piperazine ring, offering distinct pharmacological and chemical characteristics.
Eigenschaften
CAS-Nummer |
104373-89-9 |
|---|---|
Molekularformel |
C12H20Cl2N4O |
Molekulargewicht |
307.22 g/mol |
IUPAC-Name |
3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C12H18N4O.2ClH/c13-11(17)4-6-15-7-9-16(10-8-15)12-3-1-2-5-14-12;;/h1-3,5H,4,6-10H2,(H2,13,17);2*1H |
InChI-Schlüssel |
CZDNKPRRVDGUAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC(=O)N)C2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


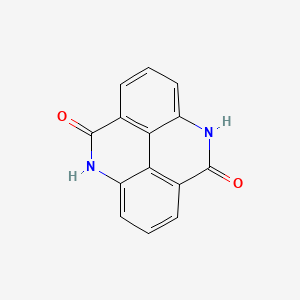
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
